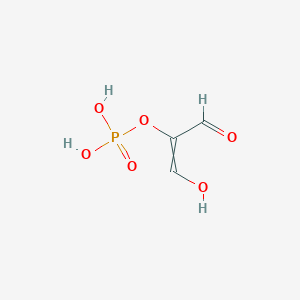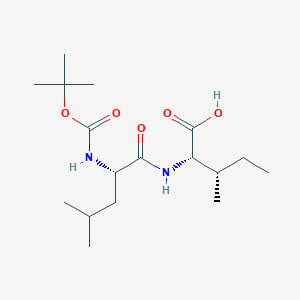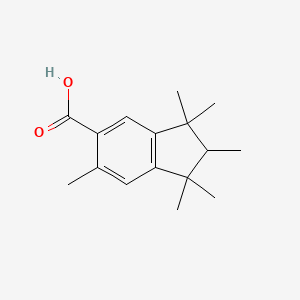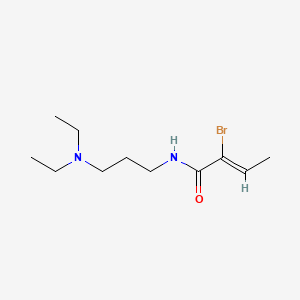
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is an organic compound belonging to the class of phosphate esters It is characterized by the presence of a hydroxy group, a keto group, and a phosphate group attached to a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the phosphorylation of 1-Hydroxy-3-oxoprop-1-en-2-one using phosphoric acid or its derivatives. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1,3-dioxoprop-1-en-2-yl dihydrogen phosphate.
- Reduction of the keto group can produce 1-Hydroxy-3-hydroxyprop-1-en-2-yl dihydrogen phosphate.
- Substitution reactions can lead to various phosphate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its phosphate group allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-3-oxohex-1-en-1-yl dihydrogen phosphate
- 1-Hydroxy-3-oxo-1-propen-2-yl dihydrogen phosphate
Comparison: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is unique due to its specific structural features, such as the position of the hydroxy and keto groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxy group at the 1-position and the keto group at the 3-position allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for targeted research applications.
Eigenschaften
CAS-Nummer |
64193-07-3 |
|---|---|
Molekularformel |
C3H5O6P |
Molekulargewicht |
168.04 g/mol |
IUPAC-Name |
(1-hydroxy-3-oxoprop-1-en-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(2-5)9-10(6,7)8/h1-2,4H,(H2,6,7,8) |
InChI-Schlüssel |
DGPSGRIDFWNXDV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C=O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)






